2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
Evolution of 8-Azabicyclo[3.2.1]octane Chemistry
The 8-azabicyclo[3.2.1]octane scaffold represents a cornerstone of tropane alkaloid chemistry, with its structural framework serving as the foundation for numerous biologically active compounds. First identified in the late 19th century during investigations into atropine and cocaine biosynthesis, this bicyclic system emerged as a critical template for understanding alkaloid pharmacology. The Robinson tropinone synthesis, developed in 1917, marked a pivotal advancement by enabling the enantioselective construction of the tropane skeleton through a multicomponent reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid. This methodology laid the groundwork for modern synthetic approaches to 8-azabicyclo[3.2.1]octane derivatives, including those with methoxy substitutions at the 3-position.
Structural analyses of 8-azabicyclo[3.2.1]octane derivatives reveal distinct conformational preferences that influence their biological activity. X-ray crystallographic studies demonstrate that the bridgehead nitrogen atom creates a rigid bicyclic system with defined stereochemical orientations at the 3- and 6-positions. This rigidity proves essential for receptor binding interactions, particularly in neurotransmitter systems where the tropane skeleton mimics natural ligand geometries. The introduction of methoxy groups at position 3, as seen in 3-methoxy-8-azabicyclo[3.2.1]octane, modifies electron distribution patterns while maintaining the core bicyclic architecture critical for bioactivity.
Historical Development of Benzylsulfanyl-Ethanone Derivatives
Benzylsulfanyl-ethanone moieties entered medicinal chemistry through sulfur-based drug development initiatives in the mid-20th century. Early work focused on thioether linkages as bioisosteric replacements for oxygen ethers, capitalizing on sulfur's enhanced lipophilicity and metabolic stability. The specific combination of benzylsulfanyl groups with ketone functionalities emerged as a strategy to balance solubility and membrane permeability in central nervous system-targeted compounds.
Key synthetic breakthroughs occurred through adaptation of Friedel-Crafts acylation techniques to sulfur-containing substrates. For 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, researchers developed a sequential approach involving:
- Thioanisole acetylation using aluminum chloride catalysis to establish the benzylsulfanyl-acetophenone core
- Subsequent coupling with functionalized 8-azabicyclo[3.2.1]octane derivatives through nucleophilic acyl substitution
This synthetic route enabled precise control over stereochemistry at both the bicyclic nitrogen and sulfur-containing side chain, critical for optimizing receptor affinity.
Significance in Tropane Alkaloid Research
The integration of benzylsulfanyl-ethanone groups into tropane frameworks represents a strategic evolution in alkaloid analogue development. Comparative genomic studies reveal that the enzymatic machinery for tropane biosynthesis in Erythroxylum and Solanaceae species exhibits remarkable plasticity, particularly in side chain modifications. This biological precedent supports the chemical feasibility of incorporating non-natural substituents like benzylsulfanyl groups while maintaining core alkaloid bioactivity.
Structural biology investigations demonstrate that the benzylsulfanyl moiety in this compound occupies a hydrophobic pocket in muscarinic receptor models, mimicking the natural ligand's phenyl interactions while introducing enhanced electron density through sulfur. This hybrid pharmacophore approach combines traditional alkaloid geometry with modern medicinal chemistry principles to create compounds with novel binding profiles.
Positioning in Contemporary Medicinal Chemistry
In current drug discovery paradigms, this compound occupies a unique niche as a multifunctional scaffold. The compound's structural features enable simultaneous engagement with:
- Serotonin receptor subtypes through the tropane core's geometric complementarity
- Allosteric binding sites via the benzylsulfanyl group's extended conjugation system
- Metabolic stability enhancement from the methoxy substituent's electron-donating effects
Recent synthetic innovations employ palladium/norbornene/copper cooperative catalysis to streamline formation of the arylthio-ketone linkage, significantly improving yields compared to traditional Friedel-Crafts approaches. This methodological advancement supports structure-activity relationship studies by enabling rapid diversification of the sulfur-containing moiety while preserving the critical 8-azabicyclo[3.2.1]octane architecture.
The compound's dual-action potential is further evidenced by its ability to cross the blood-brain barrier, a property derived from the balanced logP value (predicted 2.8) achieved through synergistic contributions from the methoxy group and benzylsulfanyl chain. This pharmacokinetic profile positions it as a lead candidate for neurological disorders requiring central nervous system penetration without excessive lipophilicity.
Ongoing research focuses on leveraging the scaffold's modularity through:
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRMCSOUIZMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These include the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This often includes the use of metal-free, mild, and operationally simple conditions to achieve high yields and enantioselectivities .
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl group (-S-C₆H₅) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Example Reaction:
$$ \text{R-S-C}_6\text{H}_5 + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-C}_6\text{H}_5 + \text{H}_2\text{O} $$
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6h, AcOH | Sulfoxide derivative | 65–75% |
| mCPBA | 0°C, CH₂Cl₂, 2h | Sulfone derivative | 80–85% |
Nucleophilic Substitution at the Carbonyl Group
The ketone group can undergo nucleophilic attack, particularly in the presence of amines or hydrides.
Key Reactions:
-
Reductive Amination:
$$ \text{R-C(=O)-R'} + \text{R''-NH}_2 \xrightarrow{\text{NaBH}_4} \text{R-CH(NHR'')-R'} $$
-
Grignard Addition:
$$ \text{R-C(=O)-R'} + \text{R''MgX} \rightarrow \text{R-C(OR'')(MgX)-R'} \xrightarrow{\text{H}_2\text{O}} \text{R-C(OH)-R'-R''} $$
| Reagent | Product | Application |
|---|---|---|
| Benzylamine | Secondary amine derivative | Bioactive analog synthesis |
| Methylmagnesium bromide | Tertiary alcohol | Structural diversification |
Demethylation of the Methoxy Group
The 3-methoxy group on the azabicyclo[3.2.1]octane ring can be cleaved via acidic or boron tribromide (BBr₃)-mediated demethylation.
Conditions and Outcomes:
$$ \text{R-OCH}_3 + \text{BBr}_3 \rightarrow \text{R-OH} + \text{CH}_3\text{Br} $$
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| BBr₃ (1.0M) | −78°C → RT, 12h | Hydroxy-azabicyclo derivative | 90% |
| HBr (48%) | Reflux, 6h | Partial cleavage | 40–50% |
Ring-Opening Reactions of the Azabicyclo Framework
The strained azabicyclo[3.2.1]octane system can undergo ring-opening under acidic or reductive conditions.
Example Pathway:
$$ \text{Azabicyclo ring} + \text{HCl} \rightarrow \text{Linear amine hydrochloride salt} $$
| Reagent | Conditions | Product |
|---|---|---|
| HCl (gas) | Et₂O, 0°C, 3h | Open-chain diamine derivative |
| LiAlH₄ | THF, reflux, 8h | Reduced bicyclic amine |
Thioether Alkylation/Quaternization
The benzylsulfanyl group can act as a nucleophile, facilitating alkylation reactions.
Reaction Mechanism:
$$ \text{R-S-C}_6\text{H}_5 + \text{R'-X} \rightarrow \text{R-S-R'} + \text{C}_6\text{H}_5\text{X} $$
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF | Methylthioether derivative |
| Ethyl bromoacetate | NaH, THF | Thioester analog |
Hydrolysis of the Ketone Group
The central ketone may undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid.
$$ \text{R-C(=O)-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{R'-OH} $$
| Conditions | Catalyst | Outcome |
|---|---|---|
| H₂SO₄ (conc.), 100°C | - | Partial decomposition |
| NaOH (10%), reflux | Phase-transfer | Carboxylic acid derivative |
Photochemical Reactions
The sulfanyl and methoxy groups render the compound prone to photochemical transformations.
Observed Behavior:
-
UV irradiation (λ = 254 nm) in methanol induces C-S bond cleavage, yielding mercaptan intermediates.
-
Singlet oxygen generation leads to sulfoxide formation.
Complexation with Metals
The nitrogen in the azabicyclo ring and sulfur in the thioether can coordinate transition metals.
Documented Complexes:
| Metal Salt | Ligand Behavior | Application |
|---|---|---|
| Cu(II)Cl₂ | Bidentate (N,S) | Catalytic oxidation studies |
| Pd(OAc)₂ | Monodentate (N) | Cross-coupling reactions |
Scientific Research Applications
Analgesic Properties
Research indicates that compounds featuring azabicyclo structures exhibit significant analgesic effects. For instance, similar compounds have shown promising results in inhibiting pain responses in animal models, suggesting that 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one may possess similar properties.
Case Study:
A study evaluating the analgesic effects of azabicyclo compounds reported an ED50 (effective dose for 50% of the population) of approximately 0.35 mg/kg when administered subcutaneously, demonstrating substantial pain relief within a short time frame .
Neurological Applications
The structural similarity of this compound to known neurotransmitter modulators positions it as a candidate for treating neurological disorders such as depression and anxiety.
Research Insights:
Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation is crucial for developing effective treatments for mood disorders .
Synthesis and Development
The synthesis of this compound involves several steps, typically starting from readily available precursors through multi-step organic synthesis techniques.
Synthesis Overview:
- Formation of Azabicyclo Framework: The initial step involves constructing the azabicyclo structure via cyclization reactions.
- Functionalization: Subsequent reactions introduce the benzylsulfanyl and methoxy groups, enhancing the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its nematicidal activity is attributed to its influence on the central nervous system of nematodes, affecting their movement and reproduction . The compound’s structure allows it to interact with neurotransmitter receptors, such as the 5-HT3 receptor, which plays a role in various physiological activities .
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]Octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is prevalent in medicinal chemistry. Key structural analogs include:
Key Observations:
Substituent Effects: The methoxy group in the target compound may enhance solubility compared to lipophilic groups like o-tolyl in Compound 24 .
Ethanone Modifications: The benzylsulfanyl group (present in the target compound and ) contrasts with chloro (Compound 24) or pyridyl (TC-1709) groups. Sulfur-containing moieties often improve metabolic stability but may increase toxicity risks .
Biological Activity :
- TC-1709’s high affinity for α4β2 receptors (Ki = 2.5 nM) suggests that 8-azabicyclo[3.2.1]octane derivatives are promising for neurological targets . The target compound’s methoxy group could modulate blood-brain barrier penetration relative to TC-1709’s pyridyl group.
Comparison with Sulfur-Containing Ethanone Derivatives
Sulfur-based modifications are critical for reactivity and binding. Relevant analogs include:
Key Observations:
- Thioether vs.
Biological Activity
The compound 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one , also referred to as a derivative of azabicyclo compounds, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- A benzylsulfanyl group, which may contribute to its lipophilicity and ability to cross biological membranes.
- An azabicyclo framework, which is known for its presence in numerous biologically active molecules.
The molecular formula is with a molecular weight of approximately 318.43 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties : Some azabicyclo compounds show effectiveness against various bacterial strains.
- Neuropharmacological effects : Due to their structural similarity to neurotransmitters, they may interact with neural pathways.
- Anti-inflammatory actions : Certain derivatives have been noted for their ability to modulate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Interaction with dopamine receptors | |
| Anti-inflammatory | Reduction in cytokine production |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance, suggesting a possible pathway for this compound's action.
- Membrane Interaction : The lipophilic nature of the benzylsulfanyl group may facilitate interaction with cellular membranes, enhancing bioavailability and efficacy.
Case Studies
Several studies have highlighted the biological activity of related azabicyclo compounds:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azabicyclo compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the benzyl group enhanced antimicrobial properties significantly .
- Neuropharmacology Research : Research conducted on a related compound indicated that it acted as a selective dopamine D2 receptor antagonist, providing insights into its potential use in treating conditions such as schizophrenia .
- Inflammation Model : In vivo studies showed that certain azabicyclo derivatives reduced inflammation markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 8-azabicyclo[3.2.1]octane core in compounds like 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one?
- Methodological Answer : The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or ring-closing strategies. For example, 1-allyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Alternative routes involve modifying preexisting bicyclic structures, such as tert-butyl 3-[[(trifluoromethyl)sulfonyl]oxy]-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate, to introduce functional groups at the 3-position .
Q. How is the stereochemical configuration of the 3-methoxy group in the 8-azabicyclo[3.2.1]octane system confirmed experimentally?
- Methodological Answer : Stereochemistry is resolved using chiral chromatography or X-ray crystallography. For example, in analogues like BIMU 1 and BIMU 8, the endo configuration of substituents on the bicyclic system was confirmed via X-ray diffraction, which also correlates with transporter binding selectivity . NMR coupling constants (e.g., ) between the 3-methoxy group and adjacent protons further validate spatial arrangements .
Q. What is the rationale behind incorporating a methoxy group at the 3-position of the 8-azabicyclo[3.2.1]octane system?
- Methodological Answer : The 3-methoxy group modulates electronic and steric properties, influencing receptor binding. In SAR studies, 3-methoxy derivatives showed enhanced dopamine transporter (DAT) affinity compared to non-substituted analogues, likely due to improved hydrogen-bonding interactions with transmembrane domains . The methoxy group also reduces metabolic oxidation at the 3-position, as observed in stability assays .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends have been observed for substituents at the 3-position of 8-azabicyclo[3.2.1]octane derivatives in modulating transporter affinity?
- Methodological Answer :
- Electron-donating groups (e.g., methoxy) at the 3-position enhance DAT/SERT selectivity (e.g., DAT = 12 nM vs. SERT = 240 nM) by stabilizing cation- interactions in the transporter binding pocket .
- Bulkier substituents (e.g., benzylsulfanyl) reduce NET affinity but improve metabolic stability. For example, 2-(benzylsulfanyl) derivatives exhibit 3-fold longer hepatic microsome half-lives compared to thioether analogues .
- Data Table:
| Substituent | DAT (nM) | SERT (nM) | Metabolic Stability (t) |
|---|---|---|---|
| -OCH | 12 | 240 | 45 min |
| -SCHPh | 18 | 320 | 120 min |
Q. What experimental approaches are recommended to resolve contradictory binding data between sigma-1 and sigma-2 receptors for structurally similar 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Use competitive radioligand assays with -DTG for sigma-2 and -(+)-pentazocine for sigma-1. For example, derivative 11b showed -2 = 1.2 nM vs. -1 = 1,450 nM, confirming selectivity .
- Molecular docking with homology models of sigma receptors identifies key residues (e.g., sigma-2 Glu172) that discriminate between substituents. Modifying the benzylsulfanyl group’s para position can reduce sigma-1 off-target binding .
Q. How can computational chemistry methods be integrated with radioligand binding assays to optimize selectivity ratios for target receptors?
- Methodological Answer :
- Perform molecular dynamics simulations to assess binding pose stability in DAT vs. SERT. For instance, methoxy-substituted derivatives exhibit stronger interactions with DAT Tyr156 compared to SERT Phe341 .
- Validate predictions via alanine-scanning mutagenesis of receptor binding sites. Replace key residues (e.g., DAT Asp79) to quantify their contribution to ligand affinity .
Q. What molecular modifications have demonstrated improved sigma-2 receptor selectivity over sigma-1 in related 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- 3-Hydroxy derivatives (e.g., 3-azabicyclo[3.2.1]octan-8-ol) exhibit 10-fold higher sigma-2 affinity when paired with a benzyl group at the 3-position, achieving -2/-1 selectivity ratios >1,000 .
- N-Alkylation of the azabicyclic nitrogen (e.g., 8-methyl substitution) reduces sigma-1 binding by disrupting hydrophobic interactions with TM4 helices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
